molecular formula C8H10O4 B3010718 Cyclopent-2-en-1-ylpropanedioic acid CAS No. 197455-87-1

Cyclopent-2-en-1-ylpropanedioic acid

Cat. No.: B3010718
CAS No.: 197455-87-1
M. Wt: 170.164
InChI Key: SHRHINXZYCBOBA-UHFFFAOYSA-N
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Description

Cyclopent-2-en-1-ylpropanedioic acid is a useful research compound. Its molecular formula is C8H10O4 and its molecular weight is 170.164. The purity is usually 95%.
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Scientific Research Applications

Cyclopropane and Cyclopentene Derivatives Synthesis

  • Cyclopent-2-en-1-ylpropanedioic acid is involved in the Lewis acid-induced isomerization of donor-acceptor cyclopropanes to substituted cyclopentenes. This process is key in synthesizing polysubstituted cyclopentane and piperidine derivatives (Ivanova et al., 2017).

Cyclization and Fragmentation Studies

  • The compound is used in studies exploring cyclization of benzamides into benzoxazines, involving reactions like gaseous hydrogen chloride action, demonstrating the compound's utility in complex chemical transformations (Kazaryants et al., 2011).

Catalytic Cyclopropanation Research

  • It serves as a precursor in the catalytic cyclopropanation of alkenes, highlighting its role in generating cyclopropane derivatives crucial for various synthetic applications (Miki et al., 2002).

Synthesis of Novel Chemical Structures

  • This compound is integral to the synthesis of novel chemical structures like calicene and methylcalicene, emphasizing its importance in creating unique organic compounds (Al-Dulayymi et al., 2000).

Building Blocks in Organic Synthesis

  • The compound is used in the synthesis of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives, acting as a platform for various difunctional trifluoromethylcyclopentane derivatives, demonstrating its versatility as a building block in organic synthesis (Grellepois et al., 2012).

Mimicking Natural Amino Acids in Drug Design

  • In medicinal chemistry, the compound has been used to mimic natural amino acids like proline in the design of prolyl oligopeptidase inhibitors, showcasing its potential in drug discovery (Jarho et al., 2004).

Perfumery Compound Synthesis

  • It's also used in the synthesis of perfumery compounds like 3-methyl-2-hydroxy-cyclopent-2-en-1-one, indicating its application in flavor and fragrance chemistry (Zhou Yong-chang, 2005).

Properties

IUPAC Name

2-cyclopent-2-en-1-ylpropanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-7(10)6(8(11)12)5-3-1-2-4-5/h1,3,5-6H,2,4H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRHINXZYCBOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)C(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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